Ethyl (2,6-dimethylphenyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2,6-dimethylphenyl)glycinate is an organic compound with the molecular formula C12H17NO2. It is a derivative of glycine, where the amino group is substituted with a 2,6-dimethylphenyl group, and the carboxyl group is esterified with an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (2,6-dimethylphenyl)glycinate can be synthesized through the esterification of glycine with ethanol in the presence of an acid catalyst. The reaction involves the substitution of the hydrogen atom of the carboxyl group in glycine with an ethyl group, forming the ester .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where glycine and ethanol are reacted under controlled temperatures and pressures. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid to increase the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl (2,6-dimethylphenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl (2,6-dimethylphenyl)glycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of ethyl (2,6-dimethylphenyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl glycine: A simpler ester of glycine without the 2,6-dimethylphenyl group.
Methyl (2,6-dimethylphenyl)glycinate: Similar structure but with a methyl ester group instead of an ethyl group.
2,6-Dimethylphenylalanine: An amino acid derivative with a similar aromatic ring structure.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dimethylphenyl group enhances its stability and reactivity compared to simpler glycine esters .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-(2,6-dimethylanilino)acetate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-11(14)8-13-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3 |
InChI Key |
PCBMYWORBGOYHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=C(C=CC=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.